3,6-Dibromoquinoline-8-carboxylic acid
Overview
Description
3,6-Dibromoquinoline-8-carboxylic acid is a chemical compound with the molecular formula C10H5Br2NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromoquinoline-8-carboxylic acid typically involves the bromination of quinoline derivatives. One common method is the bromination of quinoline-8-carboxylic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform, under reflux conditions. The reaction can be represented as follows:
Quinoline-8-carboxylic acid+2Br2→3,6-Dibromoquinoline-8-carboxylic acid
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromoquinoline-8-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).
Major Products
Substitution: Formation of quinoline derivatives with different functional groups.
Oxidation: Formation of quinoline-8-carboxylic acid derivatives with additional oxygen-containing groups.
Reduction: Formation of reduced quinoline derivatives.
Coupling: Formation of biaryl or alkyl-aryl quinoline derivatives.
Scientific Research Applications
3,6-Dibromoquinoline-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dibromoquinoline-8-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atoms and carboxylic acid group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets involved vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromoquinoline-3-carboxylic acid
- 6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester
- 7-Methoxyquinoline-3-carboxylic acid
Uniqueness
3,6-Dibromoquinoline-8-carboxylic acid is unique due to the presence of two bromine atoms at specific positions on the quinoline ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other quinoline derivatives.
Properties
IUPAC Name |
3,6-dibromoquinoline-8-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br2NO2/c11-6-1-5-2-7(12)4-13-9(5)8(3-6)10(14)15/h1-4H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEKDXHBOGWCIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Br)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701274493 | |
Record name | 8-Quinolinecarboxylic acid, 3,6-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701274493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2140316-61-4 | |
Record name | 8-Quinolinecarboxylic acid, 3,6-dibromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2140316-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Quinolinecarboxylic acid, 3,6-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701274493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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